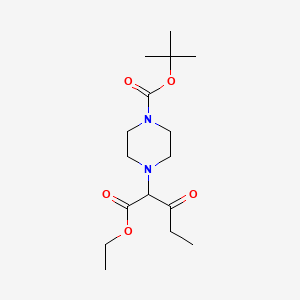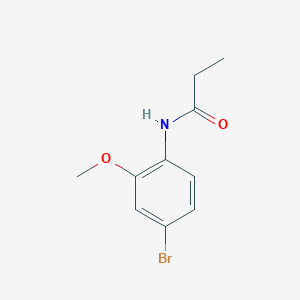
tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. This particular compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a dioxopentan moiety attached to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile as the solvent and is stirred for several hours at room temperature. The mixture is then cooled to 0°C, and the product is isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of biological systems due to its ability to interact with various biomolecules.
Industry: The compound is utilized in the production of materials with specific chemical properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its ability to form hydrogen bonds and interact with macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate is unique due to its specific structural features, including the dioxopentan moiety, which distinguishes it from other piperazine derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C16H28N2O5 |
|---|---|
Peso molecular |
328.40 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O5/c1-6-12(19)13(14(20)22-7-2)17-8-10-18(11-9-17)15(21)23-16(3,4)5/h13H,6-11H2,1-5H3 |
Clave InChI |
YULNRZQGZYMQBN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C(=O)OCC)N1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)

![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)







![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)

